2-tert-Butoxynon-2-enenitrile
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Overview
Description
2-tert-Butoxynon-2-enenitrile is an organic compound characterized by the presence of a nitrile group and a tert-butoxy group attached to a non-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxynon-2-enenitrile typically involves the reaction of tert-butyl alcohol with a suitable nitrile precursor under controlled conditions. One common method involves the use of potassium tert-butoxide as a base to facilitate the nucleophilic substitution reaction . The reaction is carried out in an inert atmosphere, often using nitrogen gas, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxynon-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the nitrile group can yield primary amines, often using reagents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-tert-Butoxynon-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-Butoxynon-2-enenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butoxyethanenitrile: Similar structure but with a shorter carbon chain.
2-tert-Butoxyprop-2-enenitrile: Contains a propene backbone instead of a non-2-ene.
2-tert-Butoxybut-2-enenitrile: Contains a butene backbone.
Uniqueness
2-tert-Butoxynon-2-enenitrile is unique due to its longer carbon chain, which can influence its physical and chemical properties.
Properties
CAS No. |
62152-82-3 |
---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]non-2-enenitrile |
InChI |
InChI=1S/C13H23NO/c1-5-6-7-8-9-10-12(11-14)15-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
CABUIPHSYGSEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C#N)OC(C)(C)C |
Origin of Product |
United States |
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